2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide
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Description
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Research by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides in human and rat liver microsomes. These substances, including acetochlor and alachlor, undergo complex metabolic processes involving the formation of carcinogenic metabolites. This study aids in understanding the metabolic pathways and potential risks associated with exposure to these chemicals in agricultural settings Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes.
Structural Aspects and Properties of Salt and Inclusion Compounds
A study by Karmakar et al. (2007) investigated the structural properties of amide-containing isoquinoline derivatives, revealing insights into gel formation and crystallinity influenced by treatment with various acids. This research highlights the chemical versatility and potential applications of similar compounds in material science and pharmaceuticals Structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides.
Synthesis and Antitumor Activity
Research into methoxy-indolo[2,1‐a]isoquinolines by Ambros et al. (1988) explored the synthesis and cytostatic activity of these compounds against various tumor cells, indicating potential pathways for developing novel anticancer agents Synthesis and Antitumor Activity of Methoxy‐indolo[2,1‐a]isoquinolines.
In Vitro Metabolism of Alachlor
Coleman et al. (1999) focused on the in vitro metabolism of alachlor, a chloroacetanilide herbicide, by human liver microsomes and cytochrome P450 isoforms, providing valuable insights into the metabolic fate of similar compounds in human bodies In vitro metabolism of alachlor by human liver microsomes and human cytochrome P450 isoforms.
N-Acetyldopamine Derivatives from Periostracum Cicadae
Yang et al. (2015) identified new N-acetyldopamine derivatives from Periostracum Cicadae, used in traditional Chinese medicine. This work contributes to the pharmacological understanding of natural products and their potential therapeutic applications N-Acetyldopamine derivatives from Periostracum Cicadae.
properties
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11-8-14-15(9-12(11)2)22-19(24)16(20-14)10-18(23)21-13-6-4-5-7-17(13)25-3/h4-9,16,20H,10H2,1-3H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPHXJCMPMGZOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methoxyphenyl)acetamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.